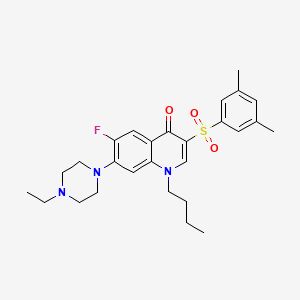

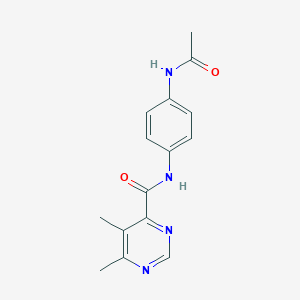

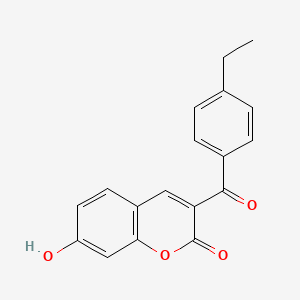

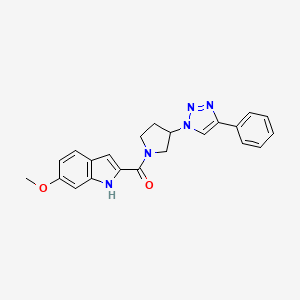

![molecular formula C17H12N2O3 B2835012 N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide CAS No. 2034490-05-4](/img/structure/B2835012.png)

N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide” is an organic compound containing a bifuran moiety (two furan rings connected), a cyanobenzamide group (a benzene ring connected to an amide group with a nitrile), and a methylene bridge connecting these two parts .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving furan, benzamide, and cyanide compounds. For instance, a similar compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, was synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system in the bifuran and benzamide moieties. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of organic reactions. The furan rings could undergo electrophilic aromatic substitution or Diels-Alder reactions. The amide group could participate in hydrolysis, amidation, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity could be influenced by the presence of the furan rings, the amide group, and the nitrile group .科学的研究の応用

Copper(II)chloride-mediated Cyclization

A study by Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides using CuCl(2)/NCS, producing 3-(chloromethylene)isobenzofuran-1-ones via 5-exo-dig cyclization. This method could potentially be applied for synthesizing compounds with structural similarities to "N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide" for various research applications (Jithunsa, Ueda, & Miyata, 2011).

Rhodium(III)-catalyzed Chemodivergent Annulations

Xu et al. (2018) reported on Rh(III)-catalyzed C-H activation allowing for chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides. This process showcases the versatility in synthesizing complex organic structures that could be related to the compound of interest (Xu, Zheng, Yang, & Li, 2018).

Solvate and Salt Formation Studies

Research by Vangala et al. (2013) explored the ability of nitrofurantoin (NF) to form molecular complexes, potentially offering insights into how "N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide" might interact in various solvates and salts, affecting its structural and thermochemical properties (Vangala, Chow, & Tan, 2013).

Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches

Mancuso et al. (2014) demonstrated the versatility of palladium iodide in catalyzing oxidative carbonylation of 2-alkynylbenzamides, leading to the formation of functionalized isoindolinone and isobenzofuranimine derivatives. Such methodologies could be applicable for modifications or synthesis of compounds structurally related to the target compound (Mancuso et al., 2014).

Carboxylation of Terminal Alkynes with CO2

Cheng et al. (2015) explored the catalytic efficiency of rare-earth metal amides for the direct carboxylation of terminal alkynes with CO2, indicating a potential route for incorporating carboxylic groups into similar compounds (Cheng, Zhao, Yao, & Lu, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRMCLCROHYMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![N-[[3-(3-Methylphenyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2834944.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![Ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2834951.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)